

synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane from 2-bromo-4,5-dimethoxyhydrocinnamonnitrile

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Compound of Interest

Compound Name: 4,5-Dimethoxy-1-cyanobenzocyclobutane

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Application Notes and Protocols for the Synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of **4,5-Dimethoxy-1-cyanobenzocyclobutane**, a crucial intermediate in the production of the selective bradycardic agent, Ivabradine.[1] The synthesis focuses on the intramolecular cyclization of 2-bromo-4,5-dimethoxyhydrocinnamonnitrile.

Application Notes

4,5-Dimethoxy-1-cyanobenzocyclobutane is a key building block in the synthesis of Ivabradine, a medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] The efficient synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol described herein details a reliable method for the cyclization of 2-bromo-4,5-dimethoxyhydrocinnamonnitrile to yield the desired product. This intramolecular cyclization is typically achieved through the use of a strong base, such as sodium amide in liquid ammonia, which facilitates the formation of the benzocyclobutane ring

system.[2][3] Alternative methods employing other strong bases like n-butyllithium have also been reported.[2] The choice of base and reaction conditions can influence the overall yield and purity of the final product. The subsequent conversion of the cyano group and further elaboration of the molecule leads to the final active pharmaceutical ingredient, Ivabradine.[4]

Experimental Protocols

Synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane via Sodium Amide in Liquid Ammonia

This protocol is adapted from established literature procedures.[2][3]

Materials:

- 2-bromo-4,5-dimethoxyhydrocinnamionitrile
- Sodium amide (NaNH_2)
- Liquid ammonia (NH_3)
- Ammonium chloride (NH_4Cl)
- Dichloromethane (CH_2Cl_2)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethanol
- Toluene
- Anhydrous tetrahydrofuran (THF) (for alternative protocol)
- n-Butyllithium (n-BuLi) in hexanes (for alternative protocol)
- Diisopropylamine (for alternative protocol)

Equipment:

- Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet/outlet
- Low-temperature thermometer
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), condense liquid ammonia (approximately 10 mL per gram of starting material) at $-78\text{ }^{\circ}\text{C}$.
- **Addition of Sodium Amide:** To the condensed liquid ammonia, carefully add sodium amide (approximately 1.2 equivalents) in portions while maintaining the temperature below $-45\text{ }^{\circ}\text{C}$. Stir the resulting suspension for 30 minutes.
- **Addition of Starting Material:** Dissolve 2-bromo-4,5-dimethoxyhydrocinnamionitrile (1.0 equivalent) in a minimal amount of anhydrous tetrahydrofuran and add it dropwise to the sodium amide suspension over 30 minutes, ensuring the internal temperature does not exceed $-45\text{ }^{\circ}\text{C}$.
- **Reaction:** Stir the reaction mixture at $-45\text{ }^{\circ}\text{C}$ for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, cautiously quench the reaction by the slow, portion-wise addition of solid ammonium chloride (approximately 2.0 equivalents).
- **Work-up:** Allow the ammonia to evaporate overnight at room temperature. To the residue, add water and extract the aqueous layer with dichloromethane (3 x volume of water).

- **Washing:** Combine the organic extracts and wash successively with 1 M hydrochloric acid, water, and saturated sodium chloride solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** Recrystallize the crude product from ethanol to afford pure **4,5-Dimethoxy-1-cyanobenzocyclobutane** as a colorless or off-white solid.^{[2][3]}

Alternative Protocol using n-Butyllithium

This method provides an alternative to the use of sodium amide in liquid ammonia.^[2]

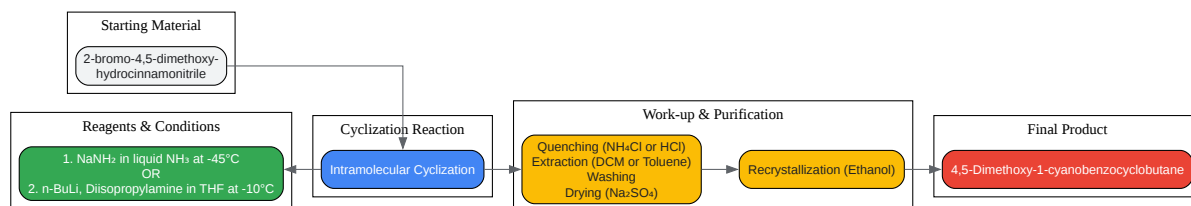
- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran. Cool the solution to -10 °C.
- **Formation of LDA:** Slowly add n-butyllithium (2.5 M in hexanes, 1.05 equivalents) dropwise to the solution, maintaining the temperature below -10 °C. Stir the mixture for 15 minutes at this temperature to form lithium diisopropylamide (LDA).
- **Addition of Starting Material:** Dissolve 2-bromo-4,5-dimethoxyhydrocinnamionitrile (1.0 equivalent) in anhydrous tetrahydrofuran and add it dropwise to the LDA solution at -10 °C.
- **Reaction:** Stir the reaction mixture at -10 °C. Monitor the reaction by TLC.
- **Quenching and Work-up:** Upon completion, warm the reaction to 0 °C and quench by the dropwise addition of 1 M hydrochloric acid, keeping the temperature below 20 °C. Separate the organic and aqueous layers.
- **Extraction and Washing:** Extract the aqueous layer twice with toluene. Combine all organic phases and wash with 1 M hydrochloric acid and saturated sodium chloride solution.
- **Drying, Concentration, and Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The residue can be purified by crystallization from ethanol.^[2]

Data Presentation

Parameter	Value	Reference
Starting Material	2-bromo-4,5-dimethoxyhydrocinnamonitrile	
Molecular Formula	C ₁₁ H ₁₂ BrNO ₂	[5]
Molecular Weight	270.13 g/mol	[5]
Product	4,5-Dimethoxy-1-cyanobenzocyclobutane	
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[6]
Molecular Weight	189.21 g/mol	[6]
Appearance	Colorless or off-white solid/powder	[2][3]
Melting Point	83-84 °C	[7]
Reaction Data		
Yield (NaNH ₂ method)	74%	[3]
Yield (n-BuLi method)	80%	[2]
Spectroscopic Data		
IR (cm ⁻¹)	2239 (CN)	[8]
¹ H NMR (CDCl ₃ , δ ppm)	6.96 (s, 1H), 6.86 (s, 1H), 4.45 (t, 1H, J=7.6 Hz), 3.73 (s, 6H), 3.57-3.52 (m, 1H), 3.35 (m, 1H)	[8]
MS (EI, m/z)	189 (M ⁺), 174, 146	[8]

Mandatory Visualization

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Caption: Synthetic workflow for **4,5-Dimethoxy-1-cyanobenzocyclobutane**.

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